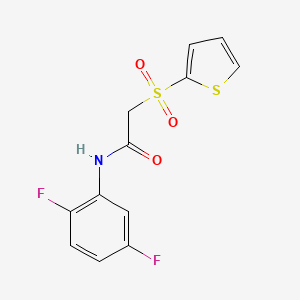

N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

N-(2,5-Difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a fluorinated acetamide derivative featuring a 2,5-difluorophenyl group attached to the amide nitrogen and a thiophene-2-sulfonyl moiety on the acetamide backbone. This compound is structurally related to inhibitors targeting enzymes like cytohesins, as seen in analogs from and .

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3S2/c13-8-3-4-9(14)10(6-8)15-11(16)7-20(17,18)12-2-1-5-19-12/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYUWWINCQZVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: This can be achieved by reacting 2-(thiophen-2-ylsulfonyl)acetic acid with an appropriate amine, such as 2,5-difluoroaniline, under dehydrating conditions.

Coupling Reaction: The intermediate product is then coupled with the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group or the aromatic rings.

Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced aromatic rings, desulfonylated products.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide may interact with enzymes or receptors, modulating their activity. The fluorinated phenyl and thiophene sulfonyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Backbone

Compound 54 (N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide)

- Structure : Phenylsulfonyl group instead of thiophene-sulfonyl; 2-fluorophenyl substitution.

- Synthesis : Prepared via oxidation of a thioether precursor (86.6% yield, mp 204–206°C) .

- The 2-fluoro substitution on the phenyl ring reduces steric hindrance compared to 2,5-difluoro in the target compound.

Compound 58 (N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide)

- Structure : Thiophen-2-yl (thioether) instead of thiophen-2-ylsulfonyl.

- Synthesis : Lower yield (30%) and similar melting point (208–210°C) .

- Comparison: The absence of the sulfonyl group reduces electron-withdrawing effects, which may decrease binding affinity in enzyme inhibition.

2-Chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide ()

- Structure : Chloro substituent instead of sulfonyl; thiazole core.

- Properties : Molecular formula C₁₁H₇ClF₂N₂OS; 95% purity .

- Comparison : The chloro group is less electron-withdrawing than sulfonyl, and the thiazole ring introduces additional hydrogen-bonding sites. This may alter target specificity compared to thiophene-based analogs.

Fluorination Patterns and Heterocyclic Modifications

Goxalapladib ()

- Structure : Difluorophenyl group embedded in a naphthyridine-piperidine-acetamide scaffold.

- Application : Atherosclerosis treatment; CAS-412950-27-7 .

- Comparison : The naphthyridine core and trifluoromethyl biphenyl group create a larger, more rigid structure. The 2,3-difluorophenyl substitution contrasts with the target’s 2,5-difluoro pattern, affecting electronic distribution and steric interactions.

A-52 ()

- Structure : Thioether-linked triazole and cyclohexene groups; 2,5-difluorophenyl moiety.

- Application : Inhibitor of p97 AAA+ ATPase .

- Comparison : The thioether and triazole groups introduce conformational flexibility, while the target’s sulfonyl group provides rigidity. This structural divergence likely impacts binding kinetics and metabolic stability.

Molecular Weight and Solubility

- Target Compound : Estimated molecular formula ~C₁₃H₁₀F₂N₂O₃S₂ (exact requires confirmation).

- Analog from : C₂₁H₁₆F₂N₄O₂S (m/z 426.0962) .

- 2-Cyano-...prop-2-enamide (): Includes cyano and difluoromethylsulfanyl groups (C₁₇H₁₀F₄N₂OS) .

- Comparison : The target’s smaller size compared to naphthyridine-based analogs (e.g., Goxalapladib, MW 718.80) may improve bioavailability .

Biological Activity

N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Difluorophenyl Group : Enhances lipophilicity and biological activity.

- Thiophenylsulfonyl Group : Contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl and thiophenylsulfonyl groups facilitate binding to molecular targets, modulating various biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard |

|---|---|---|

| Escherichia coli | 32 | Amoxicillin |

| Staphylococcus aureus | 16 | Methicillin |

Anticancer Activity

This compound has demonstrated promising anticancer effects in vitro. It induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| MCF-7 | 12.3 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant bacteria. Results indicated a potent inhibitory effect, suggesting potential for therapeutic applications in treating resistant infections.

- Evaluation of Anticancer Properties : Another study focused on the effects of this compound on breast cancer cells. It was found to significantly reduce cell viability and promote apoptotic pathways, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.